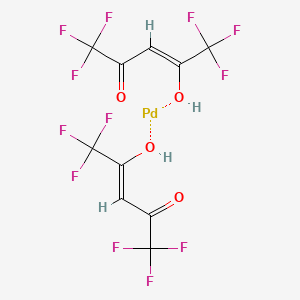

Palladium(II) hexafluoroacetylacetonate

Description

Properties

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;palladium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/b2*2-1-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRRANQZICVERS-PAMPIZDHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F12O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64916-48-9 | |

| Record name | Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of a Versatile Precursor: A Technical Guide to Palladium(II) Hexafluoroacetylacetonate

Introduction

Palladium(II) hexafluoroacetylacetonate, systematically named bis(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)palladium(II) and commonly abbreviated as Pd(hfac)₂, is a coordination complex of significant interest in materials science and catalysis. Its high volatility and thermal stability make it an exemplary precursor for the deposition of high-purity palladium thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques.[1] These methods are critical in the fabrication of advanced electronics and integrated circuits. Furthermore, the unique electronic properties conferred by the electron-withdrawing trifluoromethyl groups on the acetylacetonate ligand influence its reactivity and catalytic activity in various organic transformations.[2]

This guide provides an in-depth analysis of the crystal structure of Pd(hfac)₂, underpinned by a detailed synthesis protocol and a discussion of its broader applications. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount, as this structure dictates the material's bulk properties, including its stability, solubility, and reactivity, thereby providing essential insights for researchers in materials deposition, catalysis, and drug development. While direct applications in drug development are less common than for other palladium complexes, the study of related β-diketonate complexes has shown a range of biological activities, suggesting a potential area for future exploration.[3][4]

Synthesis and Crystallization

The preparation of high-purity, crystalline Pd(hfac)₂ is crucial for its effective use as a precursor and for obtaining single crystals suitable for X-ray diffraction studies. The synthesis relies on the reaction of a palladium(II) salt with hexafluoroacetylacetone in an aqueous basic solution.

Experimental Protocol: Synthesis of Pd(hfac)₂

This protocol is adapted from established methods for the synthesis of metal β-diketonates.[5]

-

Preparation of the Palladium Salt Solution: Dissolve a palladium(II) salt, such as palladium(II) chloride (PdCl₂), in a minimal amount of aqueous acid (e.g., hydrochloric acid) to ensure complete dissolution and formation of the tetrachloropalladate([PdCl₄]²⁻) complex.

-

Ligand Solution Preparation: In a separate vessel, dissolve 1,1,1,5,5,5-hexafluoroacetylacetone (Hhfac) in water containing a stoichiometric amount of a base, such as sodium hydroxide, to deprotonate the β-diketone and form the hexafluoroacetylacetonate anion.

-

Precipitation: Slowly add the palladium salt solution to the stirring basic ligand solution. The formation of the neutral Pd(hfac)₂ complex, which is insoluble in water, will result in its precipitation.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts, and then dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow sublimation of the purified powder or by slow evaporation from a suitable organic solvent, such as hexane. The choice of slow sublimation is often preferred as it yields high-purity crystals by separating the volatile complex from any non-volatile impurities.[5]

The rationale for using the highly fluorinated hfac ligand is twofold: it significantly increases the volatility of the resulting palladium complex due to the shielding effect of the fluorine atoms which minimizes intermolecular interactions, and the strong electron-withdrawing nature of the CF₃ groups enhances the Lewis acidity of the palladium center.

Crystallographic Analysis

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the electron density distribution within a crystal, revealing the exact positions of atoms and the nature of the chemical bonds between them.

Crystal Data and Structure Refinement

The compound crystallizes in the triclinic space group P-1.[3] The structure was solved using 2073 independent reflections, converging to a final R-factor of 0.063.[3] The unit cell contains two unique half-molecules, each located on a crystallographic inversion center. This centrosymmetric arrangement is a key feature of the crystal packing.

| Parameter | Value[3] |

| Chemical Formula | C₁₀H₂F₁₂O₄Pd |

| Molar Mass | 520.52 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 12.279(4) Å |

| b | 12.815(2) Å |

| c | 4.894(2) Å |

| α | 93.63(3)° |

| β | 91.81(3)° |

| γ | 89.51(2)° |

| Volume | 764.7 ų |

| Z (Formula units/cell) | 2 |

Table 1: Crystallographic data for this compound.

Molecular Structure

The molecular structure reveals a palladium(II) center with a square-planar coordination geometry. The palladium atom is chelated by two bidentate hexafluoroacetylacetonate ligands, which coordinate through their two oxygen atoms. The average palladium-oxygen (Pd-O) bond distance is 1.967(5) Å, a typical value for such complexes.[3]

The hfac ligands themselves are nearly planar. The square-planar coordination environment around the palladium atom is slightly distorted, with the metal atom being displaced from the chelate plane defined by the ligands by 0.008 Å and 0.039 Å for the two independent molecules in the unit cell, respectively.[3] This planarity is a common feature for d⁸ metal complexes like Pd(II) and is a consequence of the electronic configuration which strongly favors this geometry to maximize ligand field stabilization energy.

Supramolecular Structure and Crystal Packing

The crystal structure of Pd(hfac)₂ is essentially a molecular crystal, meaning the discrete molecules are held together in the lattice primarily by weak van der Waals forces.[3] The presence of twelve fluorine atoms on the periphery of each molecule leads to minimal intermolecular hydrogen bonding, contributing to the compound's characteristic high volatility. The two independent half-molecules are situated on inversion centers, leading to an efficient packing arrangement in the triclinic unit cell.

Implications and Applications

The structural features of Pd(hfac)₂ directly inform its primary applications.

-

Precursor for Thin Film Deposition: The square-planar geometry, combined with the volatility imparted by the fluorinated ligands, makes Pd(hfac)₂ an ideal precursor for ALD and CVD.[1] In these processes, the sublimed complex decomposes thermally on a substrate surface to deposit pure, thin films of palladium, a critical step in manufacturing microelectronics and catalytic converters.

-

Catalysis in Organic Synthesis: Palladium complexes are powerful catalysts for a vast array of organic reactions, particularly cross-coupling reactions that form carbon-carbon bonds.[2] While Pd(hfac)₂ is less commonly used as a direct catalyst compared to phosphine-ligated palladium species, its high Lewis acidity can be exploited in certain catalytic cycles. It can serve as a well-defined palladium source for the in situ generation of more active catalytic species.

-

Relevance to Drug Development: While Pd(hfac)₂ itself is not a therapeutic agent, the broader class of palladium β-diketonate complexes has been investigated for biological activity.[3] The ability of the square-planar palladium center to interact with biological macromolecules, and the potential to modify the β-diketonate ligands to tune properties like solubility and cell permeability, makes this class of compounds an area of interest for medicinal chemists.[4] The detailed structural understanding of a fundamental complex like Pd(hfac)₂ provides a crucial baseline for the rational design of more complex, biologically active palladium compounds.

Conclusion

The crystal structure of this compound reveals a centrosymmetric, square-planar d⁸ complex, whose molecular and supramolecular characteristics are dominated by its two bidentate, highly fluorinated ligands. This structure directly accounts for its high volatility and thermal stability, properties that are expertly leveraged in its primary application as a precursor for palladium thin film deposition. The detailed crystallographic data, coupled with a robust synthesis protocol, provides researchers and industry professionals with the foundational knowledge required to utilize, modify, and innovate with this versatile palladium compound. Further exploration of the reactivity of this and related complexes may yet unlock new applications in catalysis and medicinal chemistry.

References

- Siedle, A. R. (1981). Palladium(II) bis (hexafluoroacetylacetonate)

-

Siedle, A. R., Newmark, R. A., & Pignolet, L. H. (1983). Structure of palladium bis(hexafluoroacetylacetonate) and the systematics of its acid-base chemistry. Inorganic Chemistry, 22(16), 2281–2286. Sourced from ResearchGate. [Link]

-

Byrne, P., et al. (2024). Synthesis of a Palladium Dimer Supported by a C-Bound Trifluoroacetonate Bridge Formed by Cleavage of a Hexafluoroacetylacetonate Ligand. Organometallics, 43(17), 1904-1911. [Link]

-

D'Cunha, R., et al. (2021). Complexes of platinum and palladium with β-diketones and DMSO: Synthesis, characterization, molecular modeling, and biological studies. Sourced from ResearchGate. [Link]

-

Gharachorlou, A., et al. (2014). Palladium Nanoparticle Formation on TiO2(110) by Thermal Decomposition of this compound. ACS Applied Materials & Interfaces. Sourced from ACS Publications. [Link]

-

Krylov, I. O., et al. (2022). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Molecules, 27(21), 7586. [Link]

-

Lyons, D. M., et al. (2012). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]

-

Palladium (Pd): Properties, coordination chemistry and applications against cancer. (2024). Research, Society and Development. Sourced from ResearchGate. [Link]

- Process for preparing palladium(II)acetylacetonate. (1976).

-

Ray, S., et al. (2014). Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. RSC Advances, 4(43), 22641-22667. [Link]

Sources

A Technical Guide to the Thermal Properties of Palladium(II) Hexafluoroacetylacetonate for Chemical Vapor Deposition Applications

Abstract: Palladium(II) hexafluoroacetylacetonate, Pd(C₅HF₆O₂)₂, commonly abbreviated as Pd(hfac)₂, is a premier precursor for the deposition of high-purity palladium thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Its efficacy is intrinsically linked to its thermal properties, which dictate the operational parameters of the deposition process. This guide provides an in-depth analysis of the thermal behavior of Pd(hfac)₂, offering researchers and engineers a foundational understanding of its volatility, thermal stability, and decomposition kinetics. We will explore the causality behind experimental choices for thermal analysis and present field-proven protocols for characterizing these critical properties, ensuring a robust and repeatable deposition process.

Introduction: The Role of Pd(hfac)₂ in Advanced Material Deposition

Palladium thin films are integral to a multitude of advanced applications, from catalysis and hydrogen sensing to electrical contacts in microelectronics. Chemical Vapor Deposition offers a distinct advantage over physical deposition methods by enabling conformal coating of complex, high-aspect-ratio structures. The success of any CVD process hinges on the selection of a suitable chemical precursor.

Pd(hfac)₂, a yellow crystalline solid, has emerged as a preferred precursor for several reasons.[1][2] The substitution of the methyl groups in the standard acetylacetonate ligand with trifluoromethyl (CF₃) groups significantly enhances the molecule's volatility by reducing intermolecular forces. This allows for efficient gas-phase transport at moderate temperatures. Furthermore, under optimized conditions, it decomposes cleanly to yield high-purity metallic palladium.[3][4]

However, harnessing these benefits requires a precise understanding of the precursor's thermal behavior. The "process window"—the range of temperatures and pressures that yields high-quality films—is governed by the interplay between sublimation, transport, and surface decomposition. This guide serves to elucidate these relationships.

Core Thermal Properties and Their Impact on the CVD Process

The journey of a Pd(hfac)₂ molecule from the precursor vessel (bubbler) to its final resting place as a palladium atom on a substrate is entirely dictated by temperature. Understanding the fundamental thermal properties is therefore not an academic exercise, but a prerequisite for process design and control.

Volatility and Vapor Pressure

For a solid precursor like Pd(hfac)₂, volatility—its tendency to sublime into the gas phase—is the most critical property. It determines the mass transport rate to the reactor. An ideal precursor should have a sufficiently high and stable vapor pressure (typically >0.1 Torr) at a relatively low temperature (e.g., <150°C) to ensure a consistent flow of precursor molecules into the deposition chamber.

The relationship between temperature and vapor pressure is described by the Clausius-Clapeyron equation. This data, which must be determined empirically for each precursor and delivery system, is essential for calculating the molar flow rate and, consequently, the film's growth rate.

Thermal Stability and Decomposition

The thermal stability of Pd(hfac)₂ defines the "deposition window." The precursor must be stable enough to be transported in the gas phase without premature decomposition, which would lead to particle formation and contamination. However, it must also decompose efficiently on the heated substrate surface to form the desired palladium film.

Studies have shown that Pd(hfac)₂ undergoes decomposition at elevated temperatures. On a TiO₂ surface, for instance, the adsorbed precursor decomposes at approximately 252°C (525 K).[5][6] The formation and sintering of palladium nanoparticles are observed at temperatures above 300°C (575 K).[5][6] This decomposition temperature can be significantly influenced by the presence of a co-reactant. The use of hydrogen (H₂) as a reactive gas is common in Pd CVD, as it facilitates the reduction of the palladium center and the removal of the hfac ligands, enabling deposition at lower substrate temperatures, often in the 80–200°C range.[4]

The logical relationship between these properties and the CVD process is visualized below.

Caption: Experimental workflow for thermal characterization of a CVD precursor.

Establishing the CVD Process Window

The data gathered from TGA and DSC provides the empirical foundation for designing a successful CVD process.

-

Precursor Temperature: The bubbler temperature should be set based on the desired vapor pressure, staying well below the decomposition temperature (T_dec) identified by TGA. A typical starting point is the temperature at which a slow, controlled mass loss begins in the TGA curve.

-

Gas Line Temperature: The tubing connecting the bubbler to the reactor must be heated to a temperature higher than the bubbler to prevent precursor condensation, but still below T_dec.

-

Substrate Temperature: This is the primary control for film growth. It must be within the "deposition window," which is typically at or above the decomposition temperature of the precursor. For Pd(hfac)₂, this window is often between 180°C and 220°C for ALD with ozone, or a slightly lower range of 80-200°C for CVD when hydrogen is used as a co-reactant. [4][7]

Safety and Handling Precautions

As with any organometallic compound, proper handling of Pd(hfac)₂ is paramount.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [8][9]* Ventilation: Handle the powder in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. [8][9]* Storage: Pd(hfac)₂ is sensitive to air, moisture, and heat. [8]It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. [10]* Spills: In case of a spill, avoid raising dust. Use a vacuum cleaner with appropriate filtration if available, and collect material into a sealed waste container. [8]

Conclusion

The thermal properties of this compound are not merely physical constants; they are the guiding principles for its successful application in Chemical Vapor Deposition. A thorough characterization via TGA and DSC is a critical first step in any process development, enabling the rational selection of temperatures for precursor delivery and substrate deposition. By understanding the causal links between volatility, stability, and the final film quality, researchers can move beyond trial-and-error methodologies to intelligent process design, unlocking the full potential of this versatile precursor for creating next-generation materials and devices.

References

-

CMI Product #5103 Issued 06/15/15 - Safety Data Sheet. (2015). Colonial Metals, Inc.

-

This compound 64916-48-9 - Sigma-Aldrich. (n.d.). MilliporeSigma.

-

Standard Operating Procedure - Palladium. (2017). UCLA Chemistry and Biochemistry.

-

Gharachorlou, S., et al. (2014). Palladium nanoparticle formation on TiO₂(110) by thermal decomposition of this compound. PubMed.

-

Garcia, J. R. V., & Goto, T. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. J-Stage.

-

Gharachorlou, S., et al. (2014). Palladium Nanoparticle Formation on TiO2(110) by Thermal Decomposition of this compound. ResearchGate.

-

Gladfelter, W. L., et al. (1991). Low-Temperature Chemical Vapor Deposition of High-Purity Palladium and Platinum Films from Hexafluoroacetylacetonate Complexes. ResearchGate.

-

This compound - ChemScene. (n.d.). ChemScene.

-

SAFETY DATA SHEET - Palladium(II) acetylacetonate. (2022). Fisher Scientific.

-

This compound, min. 95% - Strem Catalog. (n.d.). Strem Chemicals.

-

Kim, S. K., et al. (2015). Atomic Layer Deposition of Palladium Thin Film from Palladium (II) hexafluoroacetylacetonate and Ozone Reactant. ResearchGate.

-

Liu, W., et al. (2010). Thermal behavior of palladium (II) acetylacetonate. ResearchGate.

-

This compound: CAS No. 64916-48-9. (n.d.). Colonial Metals Inc.

-

Differential Scanning Calorimetry (DSC) - TA Instruments. (n.d.). TA Instruments.

Sources

- 1. 六氟乙酰丙酮钯(II) | Sigma-Aldrich [sigmaaldrich.com]

- 2. strem.com [strem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. Palladium nanoparticle formation on TiO₂(110) by thermal decomposition of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. colonialmetals.com [colonialmetals.com]

- 9. rtong.people.ust.hk [rtong.people.ust.hk]

- 10. chemscene.com [chemscene.com]

The Solubility of Palladium(II) Hexafluoroacetylacetonate: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Advancing Palladium Catalysis

Palladium(II) hexafluoroacetylacetonate, Pd(CF₃COCHCOCF₃)₂, or Pd(hfac)₂, is a pivotal organometallic complex in modern chemistry. Its utility as a catalyst and precursor in applications ranging from chemical vapor deposition (CVD) to cross-coupling reactions is well-established.[1][2] However, the successful application of Pd(hfac)₂ is fundamentally governed by a critical, yet often overlooked, parameter: its solubility in organic solvents. The ability to create homogeneous solutions of this complex is paramount for reproducible and scalable synthetic methodologies, as well as for the fabrication of advanced materials.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. Moving beyond a simple compilation of data, this guide delves into the underlying chemical principles that dictate the solubility of this complex, offers qualitative solubility data in a range of common organic solvents, and provides a detailed, self-validating experimental protocol for determining precise quantitative solubility.

Understanding the Molecular Architecture: How Fluorination Governs Solubility

The solubility of any compound is a direct consequence of the intermolecular forces between the solute and the solvent. In the case of Pd(hfac)₂, its unique solubility profile is largely dictated by the presence of the hexafluoroacetylacetonate ligands.

The replacement of the methyl groups in the parent acetylacetonate ligand with highly electronegative trifluoromethyl groups has profound electronic effects on the complex. This fluorination significantly increases the Lewis acidity of the central palladium atom.[3] Lewis acidity, in this context, refers to the ability of the palladium center to accept electron density from a Lewis base, such as a coordinating solvent molecule.

This enhanced Lewis acidity is a key factor in the solubility of Pd(hfac)₂. Solvents that are good Lewis bases, such as tetrahydrofuran (THF), acetone, and acetonitrile, can effectively coordinate to the palladium center, disrupting the crystal lattice of the solid complex and promoting dissolution. Conversely, non-coordinating, nonpolar solvents like hexane are generally poor solvents for Pd(hfac)₂.

The fluorinated ligands also contribute to the volatility of the complex, a property exploited in CVD applications.[4] While volatility and solubility are distinct phenomena, the intermolecular forces that govern them are related. The fluorinated shell of the molecule can lead to weaker van der Waals interactions between molecules in the solid state, potentially lowering the energy barrier to both sublimation and dissolution in appropriate solvents.

Qualitative Solubility of this compound

While precise, quantitative solubility data for Pd(hfac)₂ in a wide array of organic solvents is not extensively reported in the public domain, a qualitative understanding can be gleaned from the literature on analogous fluorinated metal acetylacetonate complexes and the known behavior of palladium compounds.[1][5] The following table summarizes the expected qualitative solubility of Pd(hfac)₂ in a range of common laboratory solvents.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Soluble to Highly Soluble | Ethereal oxygens act as Lewis bases, coordinating to the Lewis acidic palladium center. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble to Highly Soluble | The carbonyl oxygen is a good Lewis base, facilitating dissolution through coordination. |

| Nitriles | Acetonitrile | Soluble | The nitrogen lone pair of the nitrile group can coordinate to the palladium center. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents, while not strongly coordinating, have sufficient polarity to dissolve the complex. |

| Aromatic | Toluene, Benzene | Moderately Soluble to Soluble | π-electron density of the aromatic ring can have weak interactions with the metal complex. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group can act as a Lewis base, but hydrogen bonding in the solvent can compete with solvation of the complex. The addition of ethanol as a co-solvent has been shown to increase the solubility of similar complexes in supercritical CO₂.[2] |

| Nonpolar Alkanes | Hexane, Heptane | Insoluble to Sparingly Soluble | Lack of polarity and coordinating ability makes these poor solvents for the relatively polar complex. |

| Protic, Polar | Water | Insoluble | The complex is hydrophobic and lacks the ability to form strong hydrogen bonds with water. |

| Amides | Dimethylformamide (DMF) | Soluble | The carbonyl oxygen and nitrogen lone pair make DMF a good coordinating solvent. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | The sulfoxide oxygen is a strong Lewis base, leading to good solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of Pd(hfac)₂ in a given organic solvent at a specific temperature. This method is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with PTFE-lined caps

-

Syringe filters (0.2 µm, PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Experimental Workflow Diagram

Caption: Workflow for the gravimetric determination of Pd(hfac)₂ solubility.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a clean, dry vial, add a known volume of the chosen organic solvent (e.g., 10 mL).

-

Add an excess of Pd(hfac)₂ to the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a minimum of 24 hours with constant agitation. This ensures that the solution reaches thermodynamic equilibrium.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.2 µm PTFE syringe filter. Filtering is a critical step to remove any suspended microcrystals, which would lead to an overestimation of solubility.

-

Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact mass of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the Pd(hfac)₂ (e.g., 40-50 °C).

-

Dry the sample to a constant weight.

-

-

Data Analysis:

-

Accurately weigh the evaporation dish containing the dried Pd(hfac)₂ residue.

-

Calculate the mass of the dissolved Pd(hfac)₂ by subtracting the initial weight of the empty dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Calculation:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Conclusion: A Framework for Informed Application

References

-

Farooq, M. Q., Chand, D., Odugbesi, G. A., Varona, M., Mudryk, Y., & Anderson, J. L. (2019). Investigating the effect of ligand and cation on the properties of metal fluorinated acetylacetonate based magnetic ionic liquids. Dalton Transactions, 48(30), 11435-11445. [Link]

-

Tenorio, M. J., Cabañas, A., Pando, C., & Renuncio, J. A. R. (2012). Solubility of Pd(hfac)2 and Ni(hfac)2·2H2O in supercritical carbon dioxide pure and modified with ethanol. The Journal of Supercritical Fluids, 72, 247-254. [Link]

-

Krumm, M., Lippert, T., Weidenkaff, A., & Wokaun, A. (2002). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. Dalton Transactions, (16), 3329-3337. [Link]

-

Wikipedia contributors. (2023). Metal acetylacetonates. In Wikipedia, The Free Encyclopedia. [Link]

-

Farooq, M. Q., Chand, D., Odugbesi, G. A., Varona, M., Mudryk, Y., & Anderson, J. L. (2019). (PDF) Investigating the Effect of Ligand and Cation on the Properties of Metal Fluorinated Acetylacetonate Based Magnetic Ionic Liquids. ResearchGate. [Link]

-

Tenorio, M. J., Cabañas, A., Pando, C., & Renuncio, J. A. R. (2012). Modeling of Palladium Hexafluoroacetylacetonate Solubility in Carbon Dioxide. ResearchGate. [Link]

Sources

- 1. Investigating the effect of ligand and cation on the properties of metal fluorinated acetylacetonate based magnetic ionic liquids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C9NJ02595B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Metal acetylacetonates - Wikipedia [en.wikipedia.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the NMR Spectroscopy Analysis of Palladium(II) Hexafluoroacetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of analytical chemistry has consistently highlighted the pivotal role of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of complex molecules. This guide is born out of a necessity to provide a comprehensive, practical, and scientifically rigorous resource for the NMR analysis of Palladium(II) hexafluoroacetylacetonate, a compound of significant interest in catalysis and materials science. We will move beyond a simple recitation of protocols, delving into the causality behind experimental choices and fostering a deep understanding of the data obtained. This document is designed to be a self-validating system, where the principles discussed will empower you to confidently acquire, interpret, and report your NMR data with the highest degree of scientific integrity.

Introduction to this compound and its Analytical Challenges

This compound, often abbreviated as Pd(hfac)₂, is a coordination complex with the chemical formula Pd(C₅HF₆O₂)₂.[1][2][3] It consists of a central palladium atom in the +2 oxidation state coordinated to two hexafluoroacetylacetonate ligands. The square planar geometry typical for Pd(II) complexes, combined with the presence of the highly electronegative trifluoromethyl groups, imparts unique chemical properties to this compound, making it a valuable precursor and catalyst in various chemical transformations.[3]

However, these same features present distinct challenges for its characterization by NMR spectroscopy. The potential for cis-trans isomerism in solution, the presence of NMR-active ¹⁹F nuclei, and the sensitivity of the complex to its chemical environment necessitate a multi-nuclear and methodologically sound approach to its analysis. This guide will equip you with the knowledge and protocols to navigate these challenges effectively.

The Structural Landscape: Isomerism in Square Planar Palladium(II) Complexes

A fundamental aspect to consider when analyzing Pd(hfac)₂ by NMR is the potential for geometric isomerism. As a square planar complex with two bidentate ligands, Pd(hfac)₂ can exist as two geometric isomers: cis and trans.

Figure 1: cis and trans isomers of Pd(hfac)₂.

Studies on analogous palladium β-diketonate complexes have shown that both cis and trans isomers can coexist in solution.[4] The presence of more than one species in solution can lead to a more complex NMR spectrum than anticipated, with distinct sets of signals for each isomer. It is also possible that these isomers interconvert on the NMR timescale, leading to broadened signals or averaged chemical shifts, a phenomenon that can be investigated using variable temperature NMR studies.

Multi-Nuclear NMR Approach for Comprehensive Analysis

A thorough characterization of this compound requires a multi-pronged NMR approach, utilizing ¹H, ¹⁹F, and ¹³C nuclei to probe different parts of the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Pd(hfac)₂ is expected to be relatively simple, primarily showing a signal for the methine proton (-CH=) of the hexafluoroacetylacetonate ligand. In a chemically pure, single-isomer sample, this would appear as a singlet. However, the presence of cis and trans isomers would likely result in two distinct singlets.

Furthermore, the presence of trace amounts of water in the NMR solvent can lead to hydrolysis of the complex, resulting in additional signals in the ¹H NMR spectrum.[5] Therefore, the use of a rigorously dried deuterated solvent is crucial for obtaining a clean and interpretable spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. For Pd(hfac)₂, the ¹⁹F NMR spectrum will provide information about the trifluoromethyl (-CF₃) groups. A single chemical environment for all CF₃ groups, as would be expected in the trans isomer, should give rise to a single resonance. The cis isomer, having two non-equivalent CF₃ groups, would be expected to show two distinct signals.

In a study of a related palladium dimer formed from the reaction of Pd(hfac)₂, distinct ¹⁹F NMR signals were observed for the CF₃ groups in different chemical environments, with chemical shifts around -74 to -77 ppm.[6] This provides a useful reference range for the expected signals in Pd(hfac)₂.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the hexafluoroacetylacetonate ligand. The key resonances to observe are:

-

Carbonyl carbons (-C=O): These are expected to appear in the downfield region of the spectrum. For Pd(hfac)₂, the carbonyl carbons have been reported to resonate at approximately 176.6 ppm.[6]

-

Methine carbon (-CH=): This carbon will appear in the olefinic region of the spectrum. In a related palladium dimer, the methine carbon of the hfac ligand was observed at 89.84 ppm.[6]

-

Trifluoromethyl carbons (-CF₃): These carbons will exhibit a quartet due to coupling with the three fluorine atoms.

The presence of cis and trans isomers would lead to a doubling of these signals, reflecting the different chemical environments of the carbon atoms in each isomer.

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following detailed protocol is recommended.

Sample Preparation: A Critical Step for Data Integrity

The quality of the NMR data is intrinsically linked to the meticulous preparation of the sample.

Workflow for NMR Sample Preparation:

Figure 2: Recommended workflow for preparing a Pd(hfac)₂ NMR sample.

Key Considerations:

-

Solvent Selection: Chloroform-d (CDCl₃) and acetone-d₆ are common choices for organometallic complexes. It is imperative to use a solvent from a fresh, sealed ampoule to minimize water content. The presence of water can lead to sample degradation and the appearance of spurious peaks.[5]

-

Concentration: A concentration of 10-20 mg in 0.6 mL of solvent is generally sufficient for ¹H and ¹⁹F NMR. For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Inert Atmosphere: While not always strictly necessary, preparing the sample under an inert atmosphere (e.g., in a glovebox) can be beneficial to prevent any potential decomposition, especially if the sample is to be stored or analyzed over an extended period.

NMR Instrument Parameters

The following are recommended starting parameters for acquiring ¹H, ¹⁹F, and ¹³C NMR spectra of Pd(hfac)₂. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹⁹F NMR | ¹³C NMR |

| Pulse Program | Standard single pulse | Standard single pulse | Single pulse with proton decoupling |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |

| Relaxation Delay | 2-5 s | 2-5 s | 2-5 s |

| Number of Scans | 16-64 | 16-64 | 1024-4096 |

| Spectral Width | 0-12 ppm | +50 to -250 ppm | 0-200 ppm |

| Referencing | TMS (0 ppm) | External CFCl₃ (0 ppm) | TMS (0 ppm) |

Data Interpretation: Unraveling the Spectrum

Expected Chemical Shifts and Coupling Constants

Based on literature data for related compounds, the following table summarizes the expected NMR data for this compound.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | -CH= | ~ 5.0 - 6.0 | Singlet | - |

| ¹⁹F | -CF₃ | ~ -70 to -80 | Singlet | - |

| ¹³C | -C=O | ~ 176.6 | Singlet | - |

| -CH= | ~ 85 - 95 | Singlet | - | |

| -CF₃ | ~ 115 - 125 | Quartet | ¹J(C-F) ≈ 280-290 |

Note: The presence of cis/trans isomers will result in multiple signals for each environment.

Identifying and Quantifying Isomers

If both cis and trans isomers are present in solution, they can be identified and quantified using NMR.

-

¹H and ¹⁹F NMR: Look for two distinct sets of signals. The relative integration of these signals will correspond to the molar ratio of the two isomers.

-

2D NMR Techniques: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions between protons on different ligands, which can help in the unambiguous assignment of the cis and trans isomers.

Dynamic NMR Studies: Probing Isomerization Kinetics

If the NMR signals appear broadened at room temperature, it may be indicative of a dynamic process, such as the interconversion of the cis and trans isomers. Variable temperature (VT) NMR is the technique of choice to investigate such phenomena.

-

Low Temperature: At lower temperatures, the rate of interconversion may slow down sufficiently to resolve separate signals for each isomer (the slow exchange regime).

-

High Temperature: At higher temperatures, the interconversion may become rapid on the NMR timescale, resulting in sharp, averaged signals (the fast exchange regime).

-

Coalescence Temperature: The temperature at which the two separate signals merge into a single broad peak is known as the coalescence temperature. This value can be used to calculate the rate of the exchange process and the activation energy for the isomerization.

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the NMR spectroscopy analysis of this compound. By adhering to the principles of meticulous sample preparation, employing a multi-nuclear NMR approach, and carefully considering the potential for isomerism and dynamic behavior, researchers can obtain high-quality, reliable data for the structural characterization of this important palladium complex.

The insights gained from detailed NMR studies, particularly those investigating the dynamics of isomerism in solution, will undoubtedly contribute to a deeper understanding of the reactivity and catalytic activity of Pd(hfac)₂. As new applications for this versatile compound continue to emerge in fields ranging from organic synthesis to materials science, the role of NMR spectroscopy as a primary characterization tool will remain indispensable.

References

-

Furuya, T., & Ritter, T. (n.d.). Supporting Information Carbon–Fluorine Reductive Elimination from a High–Valent Palladium Fluoride. Retrieved from [Link]

-

Byrne, P., Burgoon, H., Koester, J., Chen, W.-Y., Ziegler, C. J., Tuca, E., DiLabio, G. A., & Rhodes, L. F. (2024). Synthesis of a Palladium Dimer Supported by a C-Bound Trifluoroacetonate Bridge Formed by Cleavage of a Hexafluoroacetylacetonate Ligand. Organometallics. [Link]

-

Byrne, P., et al. (n.d.). Synthesis of a Palladium Dimer Supported by a C-Bound Trifluoroacetonate Bridge Formed by Cleavage of a Hexafluoroacetylacetonate Ligand. National Institutes of Health. Retrieved from [Link]

-

Therrien, B., et al. (2008). 1 H NMR spectra of [(acac) 2 Pd&1] 6+ (D 2 O, 200 MHz) at elevated temperature (& acac, f dhbq, c tpt, * p-iPrC 6 H 4 Me). ResearchGate. Retrieved from [Link]

-

Stephenson, N. A., & Racowski, J. M. (2011). Non-trivial behavior of palladium(II) acetate. PubMed. Retrieved from [Link]

-

Piotrowicz, M., et al. (2015). Structurally Diverse Diazafluorene-Ligated Palladium(II) Complexes and their Implications for Aerobic Oxidation Reactions. National Institutes of Health. Retrieved from [Link]

-

Plasma ALD. (n.d.). This compound, Pd(hfac) 2 , CAS# 64916-48-9. Retrieved from [Link]

-

Furuya, T., et al. (2010). Synthesis and Reactivity of Palladium(II) Fluoride Complexes Containing Nitrogen-Donor Ligands. National Institutes of Health. Retrieved from [Link]

-

van der Westhuizen, C. L., et al. (2017). Light-induced cis/trans isomerization of cis -[Pd(L-S, O)2] and cis-[Pt(L-S, O)2] complexes of chelating N,N-dialkyl-N′-acylthioureas: Key to the formation and isolation of trans isomers. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')palladium. Retrieved from [Link]

-

MDPI. (n.d.). The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. Retrieved from [Link]

-

Kumar, P., et al. (2015). A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation. Indian Academy of Sciences. Retrieved from [Link]

-

Dalton Transactions. (n.d.). Palladium(ii) complexes with pentafluorophenyl ligands: structures, C6F5 fluxionality by 2D-NMR studies and pre-catalysts for the vinyl addition polymerization of norbornene. Royal Society of Chemistry. Retrieved from [Link]

-

Dixon, K. R., & McFarland, J. J. (1971). 19 F nuclear magnetic resonance spectra of fluoro-complexes of platinum and palladium. Journal of the Chemical Society, Chemical Communications, (19), 1274-1275. [Link]

-

University of North Dakota. (n.d.). Investigation Of Stoichiometric And Catalytic Palladium Mediated Reactions. UND Scholarly Commons. Retrieved from [Link]

-

Al-Janabi, A. S. M., et al. (2018). ³¹P{¹H}NMR spectra of; (a) trans- and cis-[Pd(btt)2(PPh3)2]Cl2 prepared... ResearchGate. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]

-

Al-Jibori, S. A., et al. (2014). 1H and 13C NMR Chemical Shifts of Pd(II) and Pt(II) Compounds z H NMR. ResearchGate. Retrieved from [Link]

-

Oh-hata, Y., & Yagyu, T. (2000). Spectroscopy and Photochemistry of Nickel(II), Palladium(II), and Platinum(II) .beta.-Diketonates. Inorganic Chemistry, 39(23), 5353-5360. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Abas, E., et al. (2016). cis- versus trans-Square-Planar Palladium(II) and Platinum(II) Complexes with Triphenylphosphine Amino Acid Bioconjugates. ResearchGate. Retrieved from [Link]

-

Sharma, A., & Kumar, A. (2014). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry, 30(3), 1039-1043. [Link]

-

Lee, J.-H., et al. (2016). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. ResearchGate. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Furuya, T., & Ritter, T. (2009). Palladium-Mediated Fluorination of Arylboronic Acids. Harvard DASH. Retrieved from [Link]

-

Abás, E. (2016). Could anyone tell me how I can differ between the cis- and trans- isomers in a palladium (II) complex?. ResearchGate. Retrieved from [Link]

-

Al-Hilfi, J. A., et al. (2016). The 1 H NMR spectra of palladium complexes(2 and 4). ResearchGate. Retrieved from [Link]

-

Nagasato, K., et al. (2024). Trans-to-cis isomerization of a platinum(II) complex with two triphosphine ligands via coordination with gold(I) ions. Research Square. [Link]

-

Rasheed, S., et al. (2016). 13 C-NMR spectrum of ligand 5 (a) and its Pd(II) complex 5c (b). A... ResearchGate. Retrieved from [Link]

-

TSI Journals. (2014). Inorganic CHEMISTRY. Retrieved from [Link]

Sources

- 1. colonialmetals.com [colonialmetals.com]

- 2. strem.com [strem.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Non-trivial behavior of palladium(II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a Palladium Dimer Supported by a C-Bound Trifluoroacetonate Bridge Formed by Cleavage of a Hexafluoroacetylacetonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

Mass spectrometry of Palladium(II) hexafluoroacetylacetonate

An In-Depth Technical Guide to the Mass Spectrometry of Palladium(II) Hexafluoroacetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, Pd(C₅HF₆O₂)₂, commonly abbreviated as Pd(hfac)₂, is a volatile, thermally stable organometallic complex with significant applications in catalysis, chemical vapor deposition, and nanotechnology.[1][] Accurate characterization of this precursor is critical for quality control, mechanistic studies, and process monitoring. Mass spectrometry (MS) offers unparalleled sensitivity and structural elucidation capabilities for this purpose. This guide provides a comprehensive overview of the mass spectrometric behavior of Pd(hfac)₂, detailing ionization techniques, fragmentation pathways, and field-proven analytical protocols. We will explore the causality behind methodological choices, ensuring a robust and reproducible approach to its analysis.

The Analytical Imperative: Why Mass Spectrometry for Pd(hfac)₂?

Understanding the identity, purity, and stability of a precursor like Pd(hfac)₂ is paramount. Mass spectrometry is the definitive analytical tool for several reasons:

-

Molecular Weight Verification: Unambiguously confirms the molecular weight (520.52 g/mol ) of the complex.

-

Impurity Detection: Identifies synthesis byproducts, degradation products, or residual solvents.

-

Structural Elucidation: Tandem mass spectrometry (MS/MS) experiments reveal the connectivity and fragmentation patterns of the molecule, confirming its structure.

-

Reaction Monitoring: Tracks the consumption of the precursor and the formation of intermediates in real-time, for example, in catalysis research.[3]

A crucial, non-negotiable aspect of analyzing any palladium-containing compound is the recognition of its unique isotopic signature. Palladium has six stable, naturally occurring isotopes, which create a characteristic pattern in the mass spectrum.[4] Any ion containing a single palladium atom will appear as a cluster of peaks, not a single peak. Correctly identifying this pattern is the first step in validating the data.

Table 1: Natural Isotopic Abundance of Palladium

| Isotope | Mass (Da) | Natural Abundance (%) |

| ¹⁰²Pd | 101.9056 | 1.02 |

| ¹⁰⁴Pd | 103.9040 | 11.14 |

| ¹⁰⁵Pd | 104.9051 | 22.33 |

| ¹⁰⁶Pd | 105.9035 | 27.33 |

| ¹⁰⁸Pd | 107.9039 | 26.46 |

| ¹¹⁰Pd | 109.9052 | 11.72 |

| (Data sourced from WebElements and other isotopic composition studies)[4][5] |

Ionization Techniques: Tailoring the Method to the Molecule

The choice of ionization technique is the most critical experimental decision, as it dictates the type of ion produced and the extent of initial fragmentation. Pd(hfac)₂ can be analyzed by several methods, each offering distinct advantages.

Electron Ionization (EI): The "Hard" Technique

Due to its volatility, Pd(hfac)₂ is amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which typically employs Electron Ionization (EI).[6][7] In EI, high-energy electrons (commonly 70 eV) impact the analyte, causing ionization and extensive, reproducible fragmentation.

-

Mechanism & Insights: EI provides a detailed fragmentation "fingerprint" that is highly specific to the molecule's structure. However, this high-energy process often results in the molecular ion, [Pd(hfac)₂]⁺, being of very low abundance or completely absent.[8] Instead, the spectrum is dominated by fragment ions corresponding to the sequential loss of ligands and ligand components.

-

Expected Fragmentation: The positive ion EI mass spectrum of Pd(hfac)₂ is characterized by a series of logical losses.[8][9] The most prominent fragments arise from the loss of one or more trifluoromethyl (•CF₃) groups and the cleavage of an entire hexafluoroacetylacetonate ligand. The free ligand radical cation, [hfac]⁺, and its fragments are also typically observed.

The diagram below illustrates the proposed fragmentation cascade for Pd(hfac)₂ under EI conditions.

Caption: Proposed Electron Ionization (EI) fragmentation pathway for Pd(hfac)₂.

Electrospray Ionization (ESI): The "Soft" Technique

Electrospray Ionization (ESI) is a soft ionization method ideal for analyzing thermally labile or non-volatile compounds. While Pd(hfac)₂ is volatile, ESI-MS is invaluable for studying its solution-phase behavior, particularly in the context of catalysis or formulation analysis.

-

Mechanism & Insights: ESI generates ions directly from a solution by creating a fine spray of charged droplets. For organometallic complexes like Pd(hfac)₂, ionization is often facilitated by the formation of adducts with alkali metal ions (e.g., Na⁺, K⁺) present in the solvent or glassware.[10][11] This process is gentle and typically preserves the intact molecular species, yielding a strong signal for the pseudomolecular ion, such as [M + Na]⁺.

-

Solvent Effects: The choice of solvent is critical. Solvents like methanol or acetonitrile are commonly used. It is important to recognize that the solvent can coordinate with the palladium center, leading to the observation of solvent-adduct ions, especially during fragmentation analysis.[3][12]

-

Tandem MS (MS/MS) Analysis: The true power of ESI is realized with tandem mass spectrometry. The [M + Na]⁺ precursor ion can be isolated and subjected to Collision-Induced Dissociation (CID). This controlled fragmentation process provides structural information. The most common fragmentation pathway for such complexes is the sequential loss of neutral ligands.[11][13]

A Field-Proven Protocol: ESI-MS/MS Analysis of Pd(hfac)₂

This protocol provides a robust workflow for the characterization of Pd(hfac)₂ using ESI-MS. It is designed to be a self-validating system, from sample preparation to data interpretation.

Workflow Diagram

Caption: Standard workflow for ESI-MS/MS analysis of Pd(hfac)₂.

Step-by-Step Methodology

-

Reagent Preparation:

-

Solvent A: HPLC-grade Acetonitrile (ACN).

-

Solvent B: HPLC-grade Water.

-

Adduct Former: Prepare a 100 mM stock solution of Sodium Acetate in Water.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Pd(hfac)₂ in Acetonitrile.

-

Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of Acetonitrile and Water.

-

Causality: The ACN/Water mixture is a common solvent system for ESI that promotes efficient ionization.

-

Add the sodium acetate stock to the working solution to achieve a final concentration of ~5 mM.

-

Causality: The addition of a sodium salt is a critical step to promote the formation of the [M+Na]⁺ adduct, which is often more stable and provides a stronger signal than the protonated molecule for neutral complexes.[10]

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode.

-

First, perform a full scan MS experiment to locate the precursor ion.

-

Then, perform a product ion scan (MS/MS) experiment by selecting the monoisotopic peak of the [M+Na]⁺ ion cluster (m/z 543.4 based on ¹⁰⁶Pd) as the precursor.

-

Apply collision energy (typically 10-30 eV, requires optimization) to induce fragmentation.

-

Table 2: Typical ESI-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | Positive ESI | To detect cationic species like [M+Na]⁺. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for stability. |

| Source Temperature | 120 - 150 °C | Assists in desolvation of the charged droplets. |

| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Removes solvent to release gas-phase ions. |

| Mass Range (Full Scan) | 150 - 700 m/z | Covers the mass of the precursor and expected fragments. |

| Precursor Ion (MS/MS) | m/z 543.4 | Isolates the sodiated molecular ion for fragmentation. |

| Collision Energy (MS/MS) | 10 - 30 eV | Energy required to induce fragmentation; must be optimized. |

Interpreting the ESI-MS/MS Spectrum

In the full scan spectrum, the primary ion observed should be the sodiated molecule, [Pd(C₁₀H₂F₁₂O₄) + Na]⁺, at m/z ~543.4. The surrounding peaks will correspond to the natural isotopic distribution of palladium.

Upon CID, this complex is expected to fragment via the loss of a neutral hexafluoroacetylacetonate ligand (mass = 208.0 g/mol ). This results in a primary fragment ion, [Pd(hfac) + Na]⁺. Depending on the solvent and collision energy, a solvent-coordinated species like [Pd(hfac)(ACN) + Na]⁺ may also be observed.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for ensuring its quality and understanding its chemistry. The choice between a "hard" ionization technique like EI, which provides a detailed fragmentation fingerprint, and a "soft" technique like ESI, which excels at solution-phase analysis and molecular weight confirmation, depends entirely on the analytical question being asked. By understanding the principles of ionization, recognizing the characteristic isotopic pattern of palladium, and controlling experimental parameters, researchers can confidently generate accurate and reproducible data for this vital organometallic precursor.

References

-

Mravljak, J. et al. (2011). Electrospray Ionization Mass Spectrometry of Palladium(II) Quinolinylaminophosphonate Complexes. Journal of the American Society for Mass Spectrometry, 22(9), 1555-1566. Available at: [Link]

-

Mravljak, J. et al. (2009). ESI-MS studies of palladium (II) complexes with 1-(p-toluenesulfonyl)cytosine/cytosinato ligands. Journal of the American Society for Mass Spectrometry, 20(11), 2092-2101. Available at: [Link]

-

Mravljak, J. et al. (2011). Electrospray ionization mass spectrometry of palladium(II) quinolinylaminophosphonate complexes. Journal of Mass Spectrometry, 46(10), 1046-1055. Available at: [Link]

-

ResearchGate. (2011). (PDF) Electrospray Ionization Mass Spectrometry of Palladium(II) Quinolinylaminophosphonate Complexes. Available at: [Link]

-

Shima, M., Rees, C.E., & Thode, H.G. (1978). The isotopic composition and atomic weight of palladium. Canadian Journal of Physics, 56(10), 1333-1339. Available at: [Link]

-

ResearchGate. (n.d.). (a) Positive ion mass spectrum of Pd(hfac) 2 recorded at an incident... | Download Scientific Diagram. Available at: [Link]

-

Rak, J. et al. (2012). Dissociative electron attachment to hexafluoroacetylacetone and its bidentate metal complexes M(hfac)₂; M = Cu, Pd. The Journal of Chemical Physics, 137(18), 184305. Available at: [Link]

-

International Atomic Energy Agency. (1978). The isotopic composition and atomic weight of palladium. Available at: [Link]

-

Vikse, K.L. et al. (2014). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 279, 96-114. Available at: [Link]

-

ResearchGate. (n.d.). The isotopic composition and atomic weight of palladium. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of palladium isotopic mass tags. a-g, Negative-ion mode... | Download Scientific Diagram. Available at: [Link]

-

WebElements. (n.d.). Palladium: isotope data. Available at: [Link]

-

Yamakawa, K., Tanikawa, K., & Arakawa, K. (1963). ORGANOMETALLIC COMPOUNDS. II. GAS CHROMATOGRAPHY OF METAL ACETYLACETONATES. Chemical & Pharmaceutical Bulletin, 11(11), 1405-1408. Available at: [Link]

-

Zhang, L. et al. (2024). Breaking the Energy Linear Relationships between C≡C and C═C Bonds over Porous Intermetallic Pd2Ga Metallene Boosting Alkynol Semihydrogenation. ACS Nano. Available at: [Link]

-

Jones, A.D. et al. (2008). Analysis of transition-metal acetylacetonate complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 22(1), 11-18. Available at: [Link]

-

ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern for di-(trifluoroacetylated) derivatives of N-alkyl-1,3-propanediamines. For mass spectra, see Fig. 3. Available at: [Link]

-

plasma-ald.com. (n.d.). This compound, Pd(hfac)₂, CAS# 64916-48-9. Available at: [Link]

-

Hampden-Smith, M.J. et al. (1998). Synthesis and Structure Determination of (hfac)Ag(SEt2), Pd(hfac-C)(hfac-O,O)(SEt2), and [(hfac)Ag]4(SEt2): Ligand Exchange Reactions Relevant to Aerosol-Assisted Chemical Vapor Deposition (AACVD) of Ag1-xPdx Films. Inorganic Chemistry, 37(23), 5866–5874. Available at: [Link]

-

Sievers, R.E. et al. (1967). Gas Phase Chromatography of Metal Chelates of Acetylacetone, Trifluoroacetylacetone, and Hexafluoroacetylacetone. Inorganic Chemistry, 6(5), 917-927. Available at: [Link]

-

ByCatalysis (Hangzhou) BioTech Co., Ltd. (n.d.). This compound. Available at: [Link]

-

ResearchGate. (n.d.). Surface poisoning in the nucleation and growth of palladium atomic layer deposition with Pd(hfac)2 and formalin. Available at: [Link]

-

JEOL. (n.d.). Comprehensive Analysis of Acetylacetonate Complexes. Available at: [Link]

-

Lu, G. et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. Available at: [Link]

-

Oyler, J.M. et al. (2015). Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(2), 96-105. Available at: [Link]

-

da Silva, A.A. et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21255-21263. Available at: [Link]

-

da Silva, A.A. et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 7, 1-9. Available at: [Link]

Sources

- 1. plasma-ald.com [plasma-ald.com]

- 3. web.uvic.ca [web.uvic.ca]

- 4. WebElements Periodic Table » Palladium » isotope data [webelements.com]

- 5. researchgate.net [researchgate.net]

- 6. ORGANOMETALLIC COMPOUNDS. II. GAS CHROMATOGRAPHY OF METAL ACETYLACETONATES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Electrospray ionization mass spectrometry of palladium(II) quinolinylaminophosphonate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ESI-MS studies of palladium (II) complexes with 1-(p-toluenesulfonyl)cytosine/cytosinato ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Safety data sheet for Palladium(II) hexafluoroacetylacetonate

An In-depth Technical Guide to the Safe Handling of Palladium(II) Hexafluoroacetylacetonate

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the safety protocols and technical data associated with this compound. Moving beyond a standard Safety Data Sheet (SDS), this document delves into the causality behind safety measures, offering practical insights to foster a culture of safety and scientific integrity in the laboratory.

Introduction: Understanding the Compound

This compound, often abbreviated as Pd(hfac)₂, is a coordination complex with the chemical formula C₁₀H₂F₁₂O₄Pd.[1][2] It is a yellow, crystalline solid valued in materials science and chemistry, particularly as a precursor for Chemical Vapor Deposition (CVD) to create palladium-containing thin films.[3] Its utility stems from its volatility and thermal stability. However, the same chemical properties that make it useful also necessitate a rigorous approach to its handling and safety management. This guide is designed to equip you with the expert knowledge required to work with this compound safely and effectively.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a substance's intrinsic hazards. Pd(hfac)₂ is classified under the Globally Harmonized System (GHS) as an irritant.[1] While not acutely toxic in the most severe categories, its capacity to cause irritation to the skin, eyes, and respiratory system demands respect and careful handling.[1][4]

The irritant nature of this organometallic compound can be attributed to the hexafluoroacetylacetonate ligands. Upon contact with moisture (such as on the skin, in the eyes, or respiratory tract), the compound can slowly decompose.[1] This hydrolysis may release hexafluoropentanedione, a toxic irritant with potential neurological hazards.[1] Therefore, preventing initial contact is the primary safety objective.

Table 1: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 2 / 3 | H315: Causes skin irritation / H316: Causes mild skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | Category 2A / 3 | H319: Causes serious eye irritation / H320: Causes eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

| Acute Toxicity, Oral (Not Classified) | Category 5 | H303: May be harmful if swallowed | GHS07 | Warning |

| Acute Toxicity, Inhalation (Not Classified) | Category 5 | H333: May be harmful if inhaled | GHS07 | Warning |

Source: Data synthesized from multiple sources.[1][4]

A systematic approach to risk assessment is crucial before any experimental work begins. This involves not just recognizing the hazard, but evaluating the specific procedures to be performed and implementing appropriate controls.

Caption: A logical workflow for assessing and managing laboratory risks.

Section 2: Emergency Response & First-Aid Protocols

In the event of an exposure, immediate and correct action is critical to minimize harm. The following protocols are based on established best practices and an understanding of the compound's chemistry.

Protocol 2.1: Emergency Response to Exposures

Inhalation:

-

Immediate Action: Remove the affected person from the contaminated area to fresh air at once.[1][5]

-

Medical Assessment: If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[4]

-

Causality: The primary goal is to remove the individual from the source of the irritant dust and provide respiratory support. Inhaled particles can irritate the entire respiratory tract.[1]

Skin Contact:

-

Immediate Action: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][5]

-

Decontamination: Remove all contaminated clothing and shoes while flushing.[5][6] Do not reuse clothing until it has been thoroughly decontaminated.[1]

-

Medical Assessment: Seek medical advice if irritation develops or persists.[4]

-

Causality: Extensive flushing is necessary to physically remove the solid particles and dilute any reactants. Soap helps in removing the compound, which may have poor water solubility.

Eye Contact:

-

Immediate Action: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing of the eye and lid surfaces.[1][4]

-

Contact Lenses: If present and easy to do, remove contact lenses after the initial flush.[4] Continue rinsing.

-

Medical Assessment: Seek immediate medical attention from an ophthalmologist or physician.[7]

-

Causality: The 15-minute flush is a critical standard designed to neutralize and wash away the irritant from the sensitive tissues of the eye, preventing severe or long-term damage.

Ingestion:

-

Immediate Action: Rinse the mouth thoroughly with water.[4] Do NOT induce vomiting unless directed by medical personnel.[4][5]

-

Medical Assessment: Seek immediate medical attention.[5]

-

Causality: Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further complications. The goal is to dilute the substance in the stomach and seek professional medical care.

Caption: Workflow for first response to different chemical exposure routes.

Section 3: Safe Handling and Storage

Proactive measures are the most effective way to prevent exposure. Adherence to proper handling and storage protocols is non-negotiable.

Protocol 3.1: Handling this compound

-

Preparation: Read and understand all safety precautions before handling.[4] Ensure emergency eyewash stations and safety showers are accessible and functional.[1]

-

Engineering Controls: All manipulations (weighing, transferring, adding to a reaction) must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4. This includes, at a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.[1]

-

Dispensing: When handling the solid, avoid creating dust.[1] Use spatulas to carefully transfer the material. Do not use air hoses for cleaning.[8]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][4] Do not eat, drink, or smoke in the laboratory area.[5]

-

Causality: The combination of engineering controls (fume hood) and PPE provides primary and secondary barriers against inhalation and skin contact. Avoiding dust generation is a key procedural control to minimize airborne exposure.

Storage Requirements

-

Container: Keep the container tightly closed and store in a cool, dry place.[1][4]

-

Atmosphere: The compound is sensitive to air and moisture.[4] For long-term stability and to prevent hydrolysis, storage in an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas backfill) is recommended.

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][9]

-

Light and Heat: The material is also sensitive to heat and light.[4] Store away from heat sources or direct sunlight.

Section 4: Exposure Controls and Personal Protection

The hierarchy of controls is a fundamental concept in safety science that prioritizes the most effective measures. For chemical handling, this means prioritizing engineering controls over reliance on PPE.

Caption: The hierarchy of controls, prioritizing systemic over personal safety measures.

Engineering Controls:

-

Primary: A properly functioning chemical fume hood is mandatory for all work with Pd(hfac)₂ solid.[5] This provides local exhaust ventilation to capture dust and vapors at the source, preventing them from entering the laboratory air.[1]

Personal Protective Equipment (PPE): PPE is the last line of defense. The choice of PPE must be appropriate for the risks involved.

Table 2: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Justification |

| Hands | Neoprene or nitrile rubber gloves.[1] | Tested according to EN 374 or equivalent. | Provides a chemical barrier against skin contact. Avoid latex gloves. |

| Eyes/Face | Chemical safety goggles or a face shield.[1][10] | Conforms to OSHA 29 CFR 1910.133 or EN166.[9] | Protects eyes from splashes or airborne dust. Contact lenses should not be worn.[1] |

| Skin/Body | Lab coat or other suitable protective clothing.[1] | N/A | Prevents contamination of personal clothing. |

| Respiratory | NIOSH-certified N95 dust mask or higher. | Approved under NIOSH (US) or CEN (EU) standards.[4] | Recommended where dust formation is unavoidable or as a precaution. |

Section 5: Accidental Release and Disposal

Protocol 5.1: Spill Cleanup

-

Evacuate: Keep unnecessary personnel away from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated (work within a fume hood if possible).

-

Contain: Prevent the spill from entering drains or waterways.[1]

-

Cleanup:

-

Small Spills: Carefully sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[1][4] Avoid generating dust.

-

Large Spills: Contain the spill if it is safe to do so.[4] Equip the cleanup crew with proper protection, including respiratory protection.[1] Shovel the material into appropriate containers.

-

-

Decontaminate: Clean the spill surface once the material is collected.

Waste Disposal:

-

Disposal must be conducted by a licensed professional waste disposal service.[4]

-

Do not dispose of waste into sewers.[1]

-

Given the palladium content, the material may be suitable for precious metal reclamation. It is advisable to save the material and return it to a supplier or a specialized recycling company.[1]

Section 6: Technical Data Profile

Understanding the physical and chemical properties is essential for predicting behavior under experimental conditions and for safe handling.

Table 3: Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₂F₁₂O₄Pd | [1] |

| Molecular Weight | 520.52 g/mol | [2] |

| Appearance | Yellow solid, powder, or crystals | [1] |

| Melting Point | ~100 °C | [11][12] |

| Boiling Point | ~70 °C at 70 mmHg | [11][12] |

| Solubility | Low water solubility | [9] |

| Specific Gravity | 2.404 | [11][12] |

| CAS Number | 64916-48-9 |

Stability and Reactivity:

-

Stability: The material is stable under recommended storage conditions.[1] However, it decomposes slowly in contact with air due to reactions with water and carbon dioxide.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4][9]

-

Hazardous Decomposition Products: When exposed to high temperatures or fire, it may produce irritating fumes, carbon monoxide, carbon dioxide, hydrogen fluoride, and palladium oxide fumes.[1][4]

Conclusion

This compound is a valuable precursor in modern chemistry and materials science. Its effective use is intrinsically linked to a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into every workflow, researchers can mitigate the risks associated with this compound. This guide serves as a technical resource to empower scientists to work not only with innovation but with an unwavering commitment to safety.

References

- CMI Product #5103 Issued 06/15/15 - Safety D

- PALLADIUM HEXAFLUORO-2,4-PENTANEDIONATE Safety D

- SAFETY D

- Palladium(II)

- SAFETY DATA SHEET - Palladium(II)

- SAFETY DATA SHEET - Palladium(II)

- Safety D

- Palladium(Ⅱ)

- PALLADIUM(II)

- Material Safety Data Sheet - Palladium(ii)

- This compound, min. 95%. (n.d.).

- PALLADIUM(II)

- Palladium(II)

- 64916-48-9(this compound) Product Description. (n.d.). ChemicalBook.

Sources

- 1. gelest.com [gelest.com]

- 2. strem.com [strem.com]

- 3. This compound | 64916-48-9 [chemicalbook.com]

- 4. colonialmetals.com [colonialmetals.com]

- 5. sifcoasc.com [sifcoasc.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. carlroth.com [carlroth.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. This compound CAS#: 64916-48-9 [m.chemicalbook.com]

- 12. 64916-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

A Senior Application Scientist's Guide to the Handling and Storage of Palladium(II) Hexafluoroacetylacetonate

Introduction: Understanding the Compound